3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid
Overview
Description
3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a tert-butoxy group and an oxoethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid typically involves the esterification of benzoic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst. One common method includes the reaction of 3-hydroxybenzoic acid with tert-butyl bromoacetate under basic conditions to form the desired product. The reaction conditions often involve:
Reagents: 3-hydroxybenzoic acid, tert-butyl bromoacetate, base (e.g., potassium carbonate)
Solvent: Dimethylformamide (DMF) or similar polar aprotic solvent
Temperature: Room temperature to moderate heating (50-80°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The oxoethoxy linkage can be reduced to form the corresponding alcohol.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: tert-Butyl hydroperoxide and benzoic acid derivatives.
Reduction: Alcohol derivatives of the oxoethoxy linkage.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid involves its ability to undergo esterification and hydrolysis reactions. The tert-butoxy group provides steric hindrance, which can influence the reactivity of the compound. In biological systems, the compound can act as a prodrug, releasing the active benzoic acid moiety upon hydrolysis.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl benzoate: Similar ester structure but lacks the oxoethoxy linkage.
3-(2-Hydroxyethoxy)benzoic acid: Similar structure but with a hydroxy group instead of a tert-butoxy group.
3-(2-Methoxyethoxy)benzoic acid: Similar structure but with a methoxy group instead of a tert-butoxy group.
Uniqueness
3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is unique due to the presence of both the tert-butoxy group and the oxoethoxy linkage, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-6-4-5-9(7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTRVSNTDAQAIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465162 | |
Record name | 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313709-63-6 | |
Record name | 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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